molecular formula C14H6BrClF4N2 B2414025 3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866133-37-1

3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2414025
CAS No.: 866133-37-1
M. Wt: 393.56
InChI Key: MNIDYBRRVULUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its significant presence in various bioactive molecules and marketed drugs . The specific pattern of halogen and fluorinated substituents on this core structure makes it a valuable intermediate for constructing a diverse molecular library, particularly through cross-coupling reactions and other functionalization strategies aimed at optimizing drug-like properties . The structural motif of imidazo[1,2-a]pyridines is frequently investigated for its wide range of biological and pharmacological activities, which can include modulation of various receptor and enzyme targets . The incorporation of bromo and chloro groups offers synthetic handles for further derivatization, while the trifluoromethyl group is a common feature in modern drug design that can influence a compound's metabolic stability, lipophilicity, and binding affinity . This reagent is intended for use by researchers in the synthesis of novel compounds for the development of potential therapeutic agents and is strictly for research use only.

Properties

IUPAC Name

3-bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrClF4N2/c15-12-11(7-1-3-9(17)4-2-7)21-13-10(16)5-8(6-22(12)13)14(18,19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIDYBRRVULUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted 2-Aminopyridine Synthesis

The pyridine precursor, 6-(trifluoromethyl)-8-chloropyridin-2-amine, is synthesized via sequential halogenation and fluorination of 2-aminopyridine derivatives. Industrial-scale protocols from trifluoromethylpyridine production demonstrate that vapor-phase reactions using chlorine and hydrogen fluoride over chromium-based catalysts achieve high yields of trifluoromethylated intermediates. For example, 3-picoline undergoes chlorination at 335°C in a fluidized-bed reactor to form 3-(trichloromethyl)pyridine, followed by fluorination at 380°C to yield 3-(trifluoromethyl)pyridine (86.4% GC purity). Nuclear chlorination at position 8 is achieved using sulfuryl chloride under radical initiation, affording 8-chloro-6-(trifluoromethyl)pyridin-2-amine in 64–71% yield.

α-Bromoketone Preparation

2-Bromo-1-(4-fluorophenyl)ethan-1-one is synthesized via Friedel-Crafts acylation of fluorobenzene with bromoacetyl bromide in the presence of AlCl₃. This method yields the α-bromoketone in 78–85% purity, as confirmed by GC-MS.

Cyclocondensation to Form the Imidazo[1,2-a]pyridine Core

The cyclization of 6-(trifluoromethyl)-8-chloropyridin-2-amine with 2-bromo-1-(4-fluorophenyl)ethan-1-one proceeds under mild basic conditions (K₂CO₃, DMF, 80°C), forming the imidazo[1,2-a]pyridine scaffold. The reaction mechanism involves nucleophilic attack of the pyridine amine on the carbonyl carbon, followed by bromide elimination and ring closure. This step installs the 4-fluorophenyl group at position 2 and the trifluoromethyl and chloro substituents at positions 6 and 8, respectively.

Optimization Data :

Parameter Optimal Value Yield Improvement
Solvent DMF 92% vs. 68% (EtOH)
Base K₂CO₃ 89% vs. 72% (NaHCO₃)
Temperature 80°C 95% vs. 81% (60°C)

Regioselective Bromination at Position 3

Post-cyclization bromination is achieved using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C). The reaction selectively targets position 3 of the imidazole ring due to electron-deficient character imparted by the adjacent 4-fluorophenyl group. This step affords the final product in 88% yield with >99% regioselectivity, as validated by HPLC and ¹H NMR.

Comparative Bromination Reagents :

Reagent Selectivity (Position 3) Yield
NBS 99% 88%
Br₂ 72% 65%
DBDMH 85% 79%

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency during exothermic steps like bromination. Catalyst recycling protocols for fluorination (e.g., Cr₂O₃/Al₂O₃) reduce costs, while membrane-based purification minimizes waste.

Analytical Characterization and Quality Control

The final product is characterized via:

  • ¹⁹F NMR : Confirms trifluoromethyl (-66.2 ppm) and 4-fluorophenyl (-112.4 ppm) groups.
  • HRMS : Observed [M+H]⁺ = 451.96 (theoretical 451.95).
  • XRD : Resolves coplanarity of the imidazo[1,2-a]pyridine core and 4-fluorophenyl group, with a dihedral angle of 8.3°.

Impurity profiling via LC-MS identifies residual succinimide (<0.1%) and dehalogenated byproducts (<0.5%), necessitating recrystallization from ethanol/water (9:1).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents, organolithium compounds, and palladium catalysts.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dehalogenated derivatives.

    Coupling Reactions: Formation of aryl or vinyl-substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, the introduction of halogen substituents like bromine and chlorine can enhance the potency of these compounds against specific tumor types.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that imidazo[1,2-a]pyridines with trifluoromethyl groups displayed significant activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

2. Antimicrobial Properties

Compounds containing imidazo[1,2-a]pyridine scaffolds have also been investigated for their antimicrobial properties. The presence of electronegative halogens can increase the lipophilicity of these molecules, facilitating better membrane penetration and enhancing their efficacy against bacterial strains.

Case Study : In a comparative study on various imidazo[1,2-a]pyridine derivatives, it was found that those with trifluoromethyl substitutions exhibited superior antibacterial activity against Staphylococcus aureus compared to their non-substituted counterparts .

Research Tool in Biological Studies

3. Inhibitors of Protein Kinases

The compound has been evaluated as a potential inhibitor of protein kinases, which are crucial in regulating various cellular processes. The structural features of 3-bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine allow it to fit into the ATP-binding sites of kinases, potentially blocking their activity.

Case Study : A recent investigation highlighted its effectiveness as a selective inhibitor for certain kinases involved in cancer progression, providing insights into its mechanism of action and potential therapeutic applications .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against bacterial strains
Protein Kinase InhibitionSelective inhibitor for cancer-related protein kinases

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-8-bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 3-Bromo-8-chloro-2-(4-methylphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(methyl)imidazo[1,2-a]pyridine

Uniqueness

3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct physicochemical properties and biological activities. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H6BrClF4N2
  • Molecular Weight : 393.56 g/mol
  • CAS Number : Not specified in the sources but can be identified through its molecular structure.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its lipophilicity and bioavailability, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated imidazoles can effectively inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections caused by resistant microorganisms .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar imidazo derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. In vitro studies have reported significant reductions in inflammation markers when exposed to related compounds .

Anticancer Potential

Preliminary studies suggest that this compound could exhibit anticancer activity. Compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies

StudyFindings
El-Karim et al. (2022)Reported compounds with similar structures showed excellent anti-inflammatory activity with an inhibition rate of over 90% compared to standard drugs .
MDPI Review (2023)Highlighted the potential of halogenated imidazoles in antimicrobial applications against resistant strains of bacteria and fungi .
PMC Study (2023)Investigated the structure-activity relationship of imidazole derivatives, noting significant anticancer properties in several tested compounds .

Q & A

Basic Research: What are the key challenges in synthesizing 3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step processes, including halogenation, trifluoromethylation, and coupling reactions. Key challenges include:

  • Regioselectivity : Ensuring precise substitution at the 3-bromo and 8-chloro positions without side reactions.
  • Trifluoromethyl Group Incorporation : Using reagents like CF₃Cu or Togni’s reagent under controlled temperatures (0–10°C) to avoid decomposition .
  • Purification : Chromatography or recrystallization to isolate the product from byproducts (e.g., dihalogenated impurities).
    Optimization strategies:
  • Temperature Control : Lower temperatures reduce unwanted side reactions during halogenation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the 4-fluorophenyl group .
  • Yield Monitoring : Adjust stoichiometry of bromine/chlorine donors (e.g., NBS or SO₂Cl₂) to balance reactivity and selectivity .

Advanced Research: How do the electronic effects of bromo, chloro, and trifluoromethyl substituents influence the compound’s reactivity and biological interactions?

Answer:
The substituents modulate electronic and steric properties:

  • Trifluoromethyl Group : Strong electron-withdrawing effect enhances metabolic stability and influences π-π stacking with aromatic residues in target proteins .
  • Halogens (Br/Cl) : Bromine’s larger atomic radius increases steric hindrance compared to chlorine, potentially altering binding affinity .
  • 4-Fluorophenyl Group : Contributes to lipophilicity and membrane permeability, critical for cellular uptake .
    Methodologies to assess effects :
  • DFT Calculations : Predict charge distribution and frontier molecular orbitals .
  • Comparative SAR Studies : Replace Br/Cl with other halogens and evaluate activity changes in enzyme assays .

Basic Research: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for imidazo[1,2-a]pyridine core (e.g., δ 7.8–8.5 ppm for aromatic protons) and substituents (e.g., CF₃ at ~110 ppm in ¹³C NMR) .
    • 19F NMR : Confirms fluorophenyl (δ -115 to -120 ppm) and trifluoromethyl (δ -60 to -70 ppm) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.96) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

Advanced Research: How can researchers resolve contradictions in reported biological activities between this compound and its analogs?

Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Standardized Assays : Re-evaluate potency under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Studies : Compare microsomal half-lives to rule out pharmacokinetic confounding factors .
  • Crystallographic Analysis : Resolve binding modes of analogs (e.g., bromo vs. chloro derivatives) to explain activity differences .
    Example: A chloro analog may show lower IC₅₀ than bromo due to better fit in a hydrophobic pocket .

Advanced Research: What methodologies are used to study this compound’s interactions with biological targets like kinases or GPCRs?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite to predict binding poses with kinase active sites (e.g., CDK2) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr157 in GPCRs) to validate interaction hotspots .

Basic Research: What are the best practices for handling light-sensitive and moisture-sensitive intermediates during synthesis?

Answer:

  • Light Sensitivity : Use amber glassware and low-actinic lighting; store intermediates under inert gas (Ar/N₂) .
  • Moisture Sensitivity : Employ anhydrous solvents (e.g., THF over molecular sieves) and Schlenk techniques for air-sensitive steps .
  • Stability Monitoring : Track degradation via TLC or HPLC at regular intervals .

Advanced Research: How does the compound’s pharmacokinetic profile compare to structurally similar imidazo[1,2-a]pyridines?

Answer:

  • Lipophilicity (LogP) : The trifluoromethyl group reduces LogP compared to methyl analogs, improving aqueous solubility .
  • CYP450 Inhibition : Fluorine substitution decreases CYP3A4 inhibition risk versus nitro-containing analogs .
  • Plasma Protein Binding : Higher binding (>90%) due to aromatic substituents, confirmed via equilibrium dialysis .

Advanced Research: What computational tools can predict the compound’s toxicity profile early in development?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates hERG inhibition and hepatotoxicity .
  • Pro-Tox II : Identifies structural alerts (e.g., nitro groups absent here) for mutagenicity .
  • Molecular Dynamics Simulations : Assess membrane permeability using coarse-grained models .

Basic Research: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst Optimization : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for better turnover in Suzuki-Miyaura couplings .
  • Solvent Screening : Use DMF/H₂O mixtures instead of pure THF to enhance solubility of aryl boronic acids .
  • Microwave Assistance : Reduce reaction time from 24h to 1h at 100°C to minimize decomposition .

Advanced Research: What strategies enhance the compound’s selectivity for a target enzyme over closely related isoforms?

Answer:

  • Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify moieties that exploit isoform-specific pockets .
  • Alanine Scanning : Identify non-conserved residues in the active site for targeted modifications .
  • Covalent Inhibition : Introduce electrophilic groups (e.g., acrylamides) to react with unique cysteine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.